N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide
Description
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide is a chemical compound with the molecular formula C15H13IN2O2 and a molecular weight of 380.18 g/mol . This compound is characterized by the presence of an iodine atom, a hydroxyphenyl group, and a benzohydrazide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
Molecular Formula |
C15H13IN2O2 |
|---|---|
Molecular Weight |
380.18 g/mol |
IUPAC Name |
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-3-iodobenzamide |
InChI |
InChI=1S/C15H13IN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10- |
InChI Key |
VVOBOCWTMHCQBQ-YVLHZVERSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide typically involves the condensation of 2-hydroxyacetophenone with 3-iodobenzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by purification of the product through recrystallization .
Chemical Reactions Analysis
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide can be compared with other similar compounds, such as:
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-methoxybenzohydrazide: This compound has a methoxy group instead of an iodine atom, which affects its chemical reactivity and biological activity.
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-furohydrazide: This compound contains a furoyl group instead of a benzoyl group, leading to differences in its chemical and biological properties.
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide stands out due to the presence of the iodine atom, which imparts unique reactivity and potential biological activities.
Biological Activity
N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, and various applications, supported by research findings and case studies.
- Molecular Formula : C15H13IN2O2
- Molecular Weight : 380.18 g/mol
- Structure : The compound features a hydroxyl group on the aromatic ring, which enhances its reactivity and ability to form hydrogen bonds.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2-hydroxyacetophenone and 3-iodobenzohydrazide. This reaction is conducted in ethanol under reflux conditions, promoting the formation of the hydrazone linkage. Optimized industrial methods may utilize continuous flow reactors to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies. The compound's iodine substituent is believed to enhance its reactivity towards microbial targets .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The presence of the hydroxyl group allows for effective scavenging of free radicals, which is crucial in preventing oxidative stress-related damage in cells. This activity has implications for potential therapeutic applications in diseases characterized by oxidative stress .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through hydrogen bonding and π-π interactions. The iodine atom facilitates halogen bonding, which may enhance its binding affinity to target proteins .
Cardioprotective Effects
One notable study explored the cardioprotective effects of similar hydrazone derivatives in models of myocardial infarction induced by isoproterenol. These compounds exhibited significant reductions in cardiac injury markers and improved cardiac function metrics, suggesting that this compound may have similar protective effects due to its structural similarities .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Antioxidant |
| 7-Hydroxy-2-Oxo-2H-Chromen-3-Yl Ethylidene Benzohydrazide | Structure | Cardioprotective, Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
